4-Methoxynaphthalen-2-ol
Overview
Description
4-Methoxynaphthalen-2-ol is an organic compound belonging to the naphthalene family. It consists of a naphthalene ring system with a methoxy group at the 4-position and a hydroxyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxynaphthalen-2-ol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. Another method includes the use of methanol and a catalyst like sulfuric acid to achieve the methoxylation of 2-naphthol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides. This method not only ensures higher yields but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
4-Methoxynaphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalen-2-ol involves its interaction with various molecular targets. For instance, its derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxynaphthalene
- 2-Methoxynaphthalene
- 1-Ethoxynaphthalene
- 2-Ethoxynaphthalene
Comparison
4-Methoxynaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Methoxynaphthalene and 2-Methoxynaphthalene, it has a hydroxyl group that enhances its reactivity in oxidation and reduction reactions. Additionally, its derivatives have shown higher antiproliferative activity against cancer cell lines compared to other methoxynaphthalenes .
Properties
IUPAC Name |
4-methoxynaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYLBLXVHYYGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569179 | |
Record name | 4-Methoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26693-50-5 | |
Record name | 4-Methoxynaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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